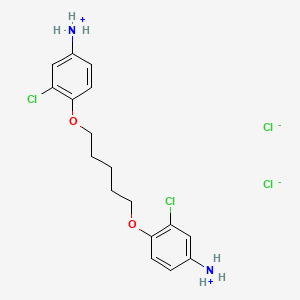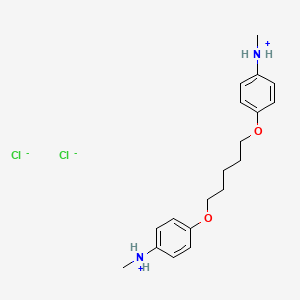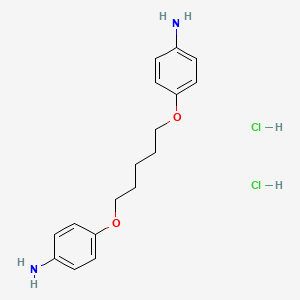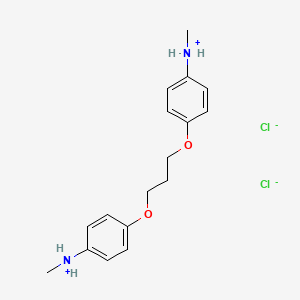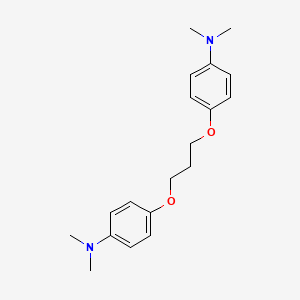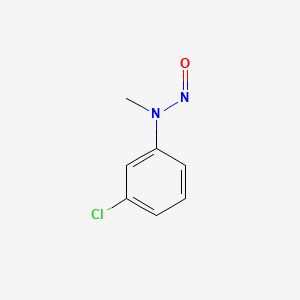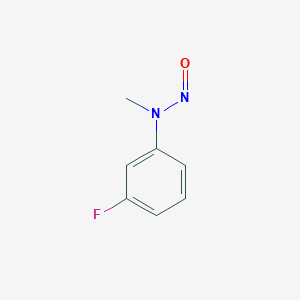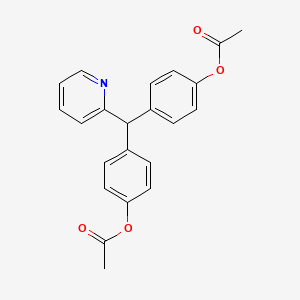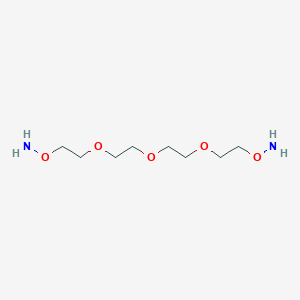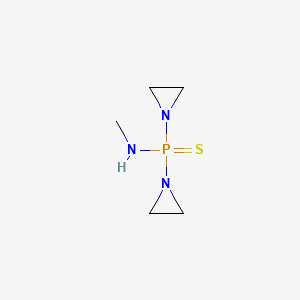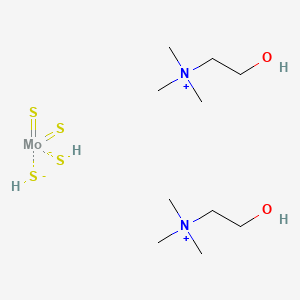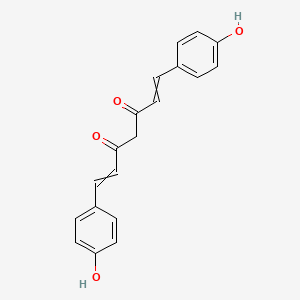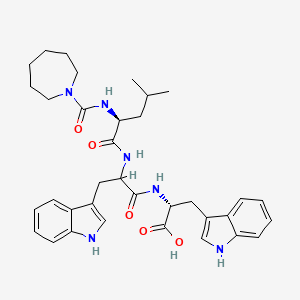
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BQ 484 is an endothelin ET (a) receptor antagonisht.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Polypeptides
A study by Uchida et al. (1996) focused on the synthesis of high-molecular-weight polypeptides, including copolypeptides with tryptophan (Trp) and various amino acids like leucine (Leu). This research is significant for understanding the properties and applications of polypeptides containing Trp and Leu, which are components of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Uchida et al., 1996).
Peptide Sequencing Methods
Chang (1977) described a high-sensitivity method for sequencing peptides, including a hexapeptide containing Leu and Trp. This method is crucial for analyzing the structure and sequence of peptides like Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Chang, 1977).
Peptide Permeation Studies
Veuillez et al. (1998) and (2002) studied the ex vivo permeation of Trp-Leu and its derivatives across pig oral mucosa, providing insights into the transport mechanisms of similar dipeptides. This research is applicable to understanding the mucosal absorption and distribution of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Veuillez et al., 1998), (Veuillez et al., 2002).
Peptide Transport and Separation
Hossain and Stanley (1995) described the separation of Trp-Leu from a mixture with Trp using a supported liquid membrane process. This study is relevant for the separation and purification processes of peptides including Trp and Leu (Hossain & Stanley, 1995).
Enzymatic Modification of Tryptophan Residues
Ito et al. (1981) investigated the enzymatic modification of tryptophan residues in peptides, which is relevant to understanding the biochemical interactions and modifications of peptides like Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Ito et al., 1981).
Electrochemical Sensing of Tryptophan
Xia et al. (2020) developed an electrochemical sensor for L-Tryptophan, which could be applied for detecting and quantifying tryptophan-containing peptides (Xia et al., 2020).
Fluorescence of Tryptophan-Containing Peptides
Anderson et al. (1983) conducted a study on the influence of conformation on the fluorescence of tryptophan-containing peptides. This research can be applied to understanding the fluorescence properties of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Anderson et al., 1983).
Propiedades
Número CAS |
141594-26-5 |
|---|---|
Nombre del producto |
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp |
Fórmula molecular |
C35H44N6O5 |
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H44N6O5/c1-22(2)17-29(40-35(46)41-15-9-3-4-10-16-41)32(42)38-30(18-23-20-36-27-13-7-5-11-25(23)27)33(43)39-31(34(44)45)19-24-21-37-28-14-8-6-12-26(24)28/h5-8,11-14,20-22,29-31,36-37H,3-4,9-10,15-19H2,1-2H3,(H,38,42)(H,39,43)(H,40,46)(H,44,45)/t29-,30+,31+/m0/s1 |
Clave InChI |
ZBJNAHVLKNFOPP-OJDZSJEKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
LWW |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BQ 485 BQ-485 perhydroazepin-1-yl leucyl-tryptophyl-tryptophan perhydroazepin-1-yl-Leu-Trp-Trp |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



